molecular formula C16H18BrNO3S B12201300 5-bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide

5-bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B12201300
M. Wt: 384.3 g/mol
InChI Key: URVFLGAFRWAEKJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a dimethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated compound with a suitable sulfonamide precursor.

    Methoxybenzyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-Bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Inhibitor studies and enzyme assays.

    Medicine: Potential therapeutic agent in drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-methoxybenzyl)picolinamide
  • 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide

Uniqueness

5-Bromo-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H18BrNO3S

Molecular Weight

384.3 g/mol

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO3S/c1-11-8-12(2)16(9-15(11)17)22(19,20)18-10-13-4-6-14(21-3)7-5-13/h4-9,18H,10H2,1-3H3

InChI Key

URVFLGAFRWAEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)Br)C

Origin of Product

United States

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